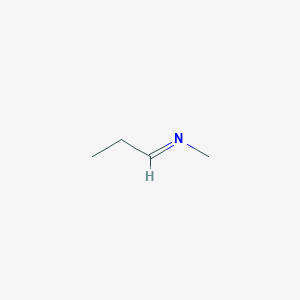
1-Hydroxyoctadecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxyoctadecan-3-one can be synthesized through various methods. One common synthetic route involves the reduction of 3-ketodihydrosphingosine using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using serine palmitoyltransferase (SPT). This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxyoctadecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ketodihydrosphingosine.
Reduction: Reduction of 3-ketodihydrosphingosine yields this compound.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 3-Ketodihydrosphingosine.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hydroxyoctadecan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex sphingolipids.
Biology: It plays a role in cell signaling and membrane structure.
Medicine: It is studied for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Industry: It is used in the production of bioactive molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Hydroxyoctadecan-3-one involves its role as an intermediate in sphingolipid biosynthesis. It is converted to sphinganine, which is then phosphorylated to form sphinganine-1-phosphate. This molecule acts as a signaling lipid, regulating various cellular processes such as cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Sphinganine: A direct derivative of 1-Hydroxyoctadecan-3-one, involved in sphingolipid metabolism.
3-Ketodihydrosphingosine: The oxidized form of this compound.
Phytosphingosine: A similar long-chain amino alcohol with additional hydroxyl groups.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of sphingolipids and its involvement in critical cellular processes. Its ability to undergo various chemical reactions and serve as a precursor to other bioactive molecules highlights its importance in both biological and industrial contexts .
Propriétés
Numéro CAS |
10575-28-7 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
1-hydroxyoctadecan-3-one |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)16-17-19/h19H,2-17H2,1H3 |
Clé InChI |
GUXGPSBHTJHEQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


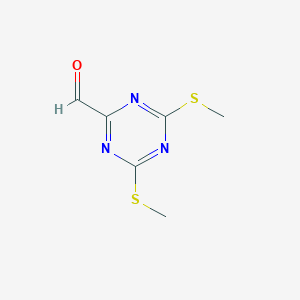
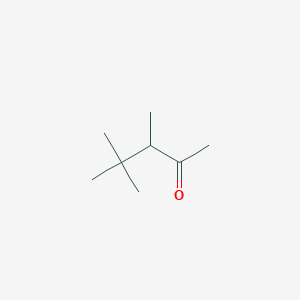
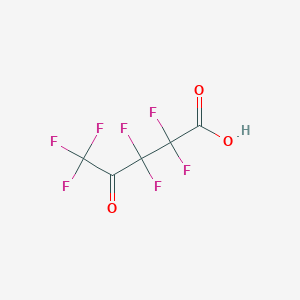
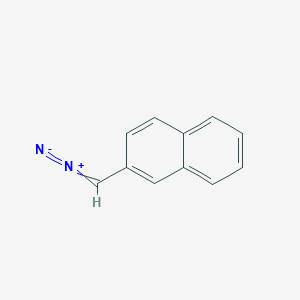
phosphaniumolate](/img/structure/B14736337.png)
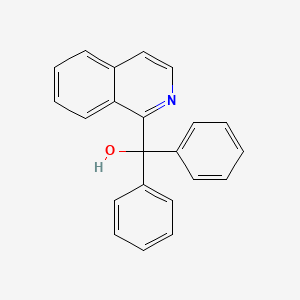
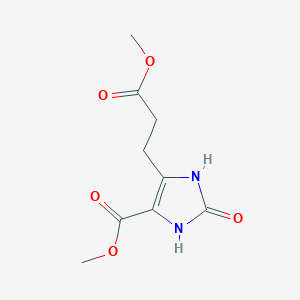
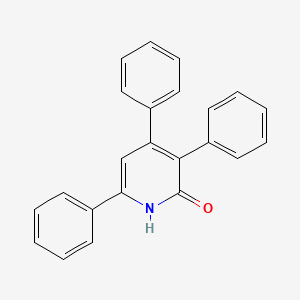

![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)

